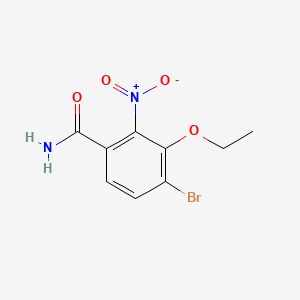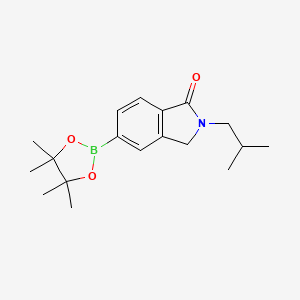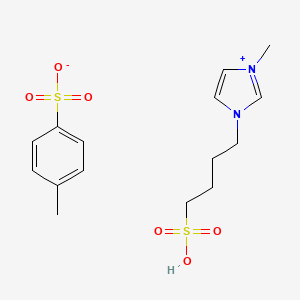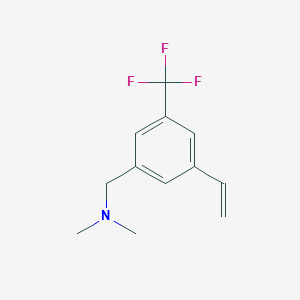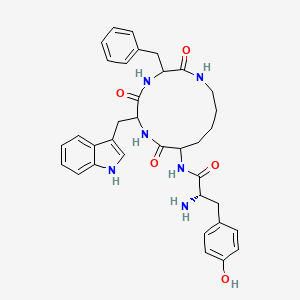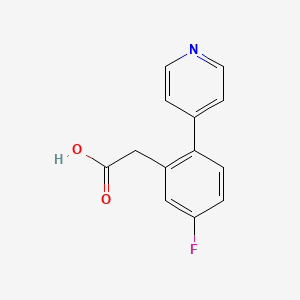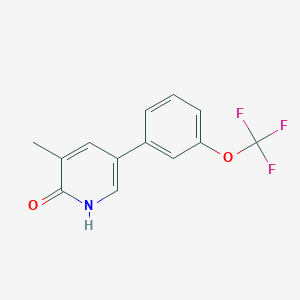
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine is a compound that belongs to the class of trifluoromethylated pyridines. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for the synthesis of such compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
- 2-Hydroxy-3-methyl-5-(trifluoromethyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(difluoromethoxy)phenyl)pyridine
Uniqueness: The presence of the trifluoromethoxy group in 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs. This makes it a valuable compound for various applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C13H10F3NO2 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
3-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8-5-10(7-17-12(8)18)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,1H3,(H,17,18) |
Clave InChI |
AMIZOYRCFBVVLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CNC1=O)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
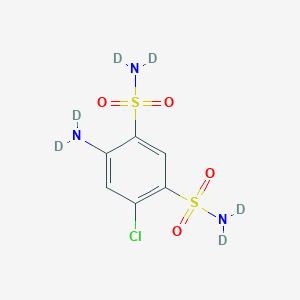
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
